molecular formula C₁₄H₁₄D₈N₆O₅ B1146582 Valganciclovir-d8 CAS No. 1132088-63-1

Valganciclovir-d8

Cat. No.: B1146582
CAS No.: 1132088-63-1
M. Wt: 362.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valganciclovir-d8 is a deuterated form of valganciclovir, an antiviral medication used primarily for the treatment and prevention of cytomegalovirus (CMV) infections in immunocompromised patients, such as those with HIV/AIDS or those who have undergone organ transplantation . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of valganciclovir, as the incorporation of deuterium atoms can help in tracing the compound in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valganciclovir-d8 is synthesized through the deuteration of valganciclovir. The process involves the replacement of hydrogen atoms with deuterium atoms in the valganciclovir molecule. This can be achieved through various chemical reactions, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Valganciclovir-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Valganciclovir-d8 is extensively used in scientific research for various applications, including:

Mechanism of Action

Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body by intestinal and hepatic esterases. Ganciclovir is then phosphorylated by viral kinases to form ganciclovir triphosphate, which inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. This results in the termination of viral DNA elongation, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Valganciclovir-d8

This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct advantage in tracing and studying the compound in biological systems, making it a valuable tool in scientific research .

Properties

CAS No.

1132088-63-1

Molecular Formula

C₁₄H₁₄D₈N₆O₅

Molecular Weight

362.41

Synonyms

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine -d8;  RS 079070-194-d8;  Ro 107-9070/194-d7;  Valcyte-d8;  (S)-Valganciclovir-d8;  2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine-2,3,

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.